Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetate
Overview
Description
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetate is a complex organic compound that features a combination of aromatic and aliphatic structures
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to exhibit various therapeutic properties .
Mode of Action
It’s worth noting that compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds .
Result of Action
Compounds with similar structures have been known to exhibit various therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetate typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 3,4-dimethoxyphenyl ethylamine with a sulfonyl chloride to form the sulfamoyl intermediate.
Ether Formation: This intermediate is then reacted with 4-hydroxyphenoxyacetic acid under basic conditions to form the ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dimethoxyphenyl acetate: Shares the dimethoxyphenyl group but lacks the sulfamoyl and phenoxyacetate moieties.
Ethyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetate is unique due to the combination of its sulfamoyl and phenoxyacetate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO7S/c1-24-17-9-4-14(12-18(17)25-2)10-11-20-28(22,23)16-7-5-15(6-8-16)27-13-19(21)26-3/h4-9,12,20H,10-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOVYOYCZIKQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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